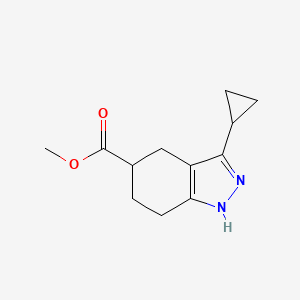
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
概要
説明
Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and medicinal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... One common method includes the cyclization of hydrazine derivatives with cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst[{{{CITATION{{{_3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of various substituted indazole derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has shown potential in biological studies, particularly in the modulation of various biological pathways.
Medicine: Indazole derivatives, including this compound, have been investigated for their medicinal properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, leading to modulation of biological processes.
類似化合物との比較
Indazole: A structurally similar compound with various biological activities.
Tetrahydroindazole: Another related compound with potential medicinal properties.
Uniqueness: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
IUPAC Name |
methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)8-4-5-10-9(6-8)11(14-13-10)7-2-3-7/h7-8H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUGGPMGRDVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C(=NN2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
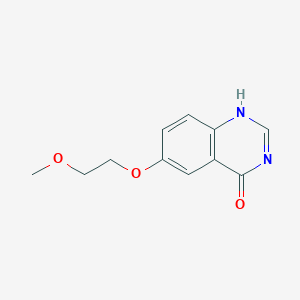
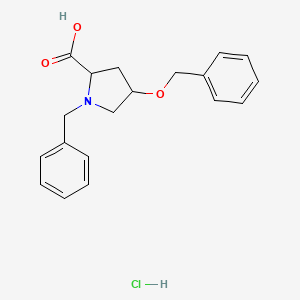
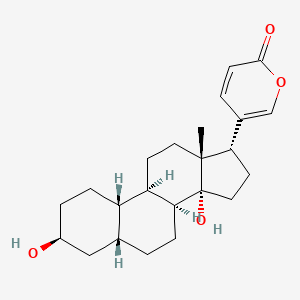
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
![(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)
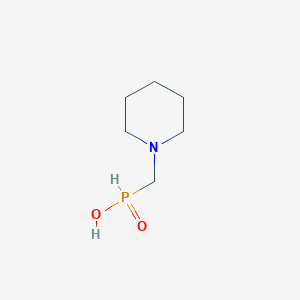
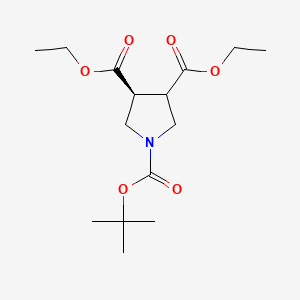
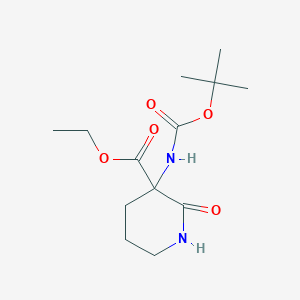
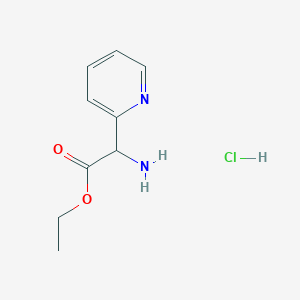
![1H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-one](/img/structure/B7988213.png)
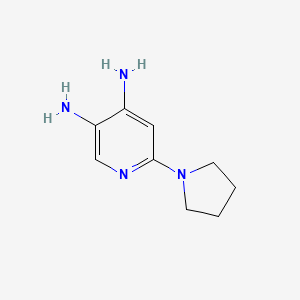
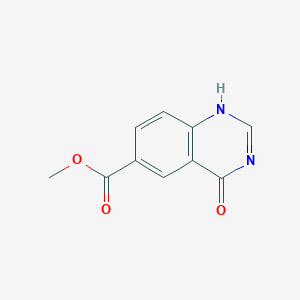
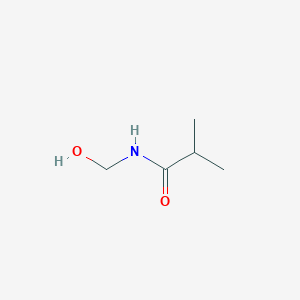
![(S)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B7988271.png)
